molecular formula C10H16 B12616098 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne CAS No. 919516-14-6

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne

Katalognummer: B12616098
CAS-Nummer: 919516-14-6
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: KBYDDIWLRPESPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is a chemical compound with the molecular formula C10H16 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne precursors and specific reaction conditions to achieve the desired structure. One common method involves the alkylation of a suitable alkyne with an appropriate alkyl halide under basic conditions. For example, the reaction of 3-hexyne with isopropyl bromide in the presence of a strong base like sodium amide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like palladium or nickel can be used to facilitate the coupling reactions between alkynes and alkyl halides, ensuring higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst can be used for hydrogenation reactions.

    Substitution: Nucleophiles like sodium amide or organolithium reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield ketones or carboxylic acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne is unique due to its specific alkyne functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications.

Eigenschaften

CAS-Nummer

919516-14-6

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

5-methyl-3-propan-2-ylhex-3-en-1-yne

InChI

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3

InChI-Schlüssel

KBYDDIWLRPESPW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=C(C#C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.